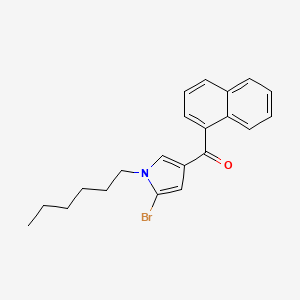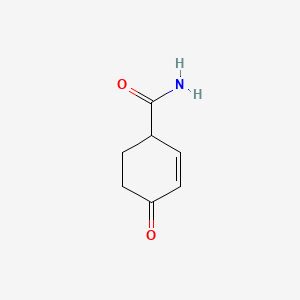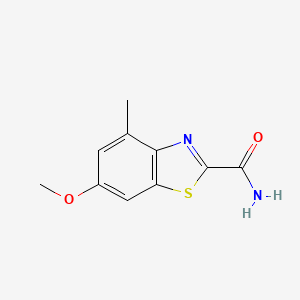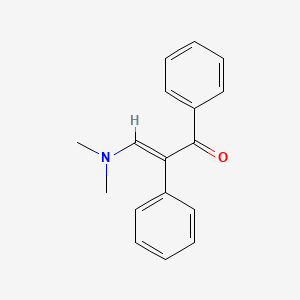![molecular formula C19H34O3 B13836370 methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate is a complex organic compound characterized by its unique molecular structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. Its structure includes an epoxide ring and a long aliphatic chain, making it a versatile molecule for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate typically involves multiple steps. One common method includes the epoxidation of an unsaturated ester precursor. The reaction conditions often require the use of oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes the purification of the final product using techniques such as distillation or chromatography to achieve high purity levels.
化学反应分析
Types of Reactions
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened using oxidizing agents to form diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at low temperatures.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the ester group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This reactivity is the basis for its potential biological activities.
相似化合物的比较
Similar Compounds
Methyl trans-3-pentenoate: Another ester with a similar structure but lacks the epoxide ring.
Methyl undecylenate: Similar aliphatic chain but without the epoxide functionality.
Uniqueness
Methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate is unique due to the presence of both an epoxide ring and a long aliphatic chain. This combination of functional groups provides it with distinct reactivity and versatility in various chemical and biological applications.
属性
分子式 |
C19H34O3 |
|---|---|
分子量 |
310.5 g/mol |
IUPAC 名称 |
methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9+/t17-,18-/m1/s1 |
InChI 键 |
JTSVQVYMBXVLFI-PQGVJJGYSA-N |
手性 SMILES |
CCCCC[C@@H]1[C@H](O1)C/C=C/CCCCCCCC(=O)OC |
规范 SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


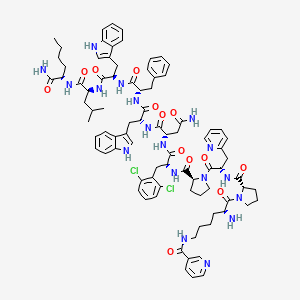
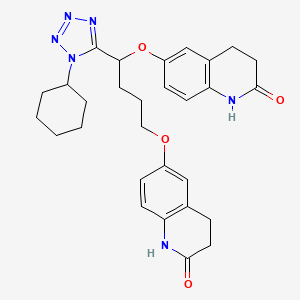

![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
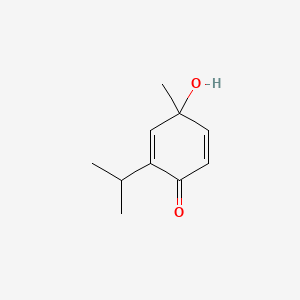
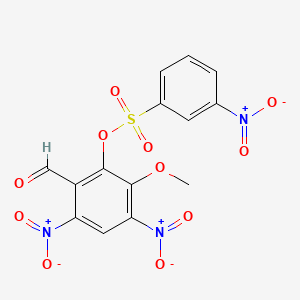
![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)
